cis-3-Methylpiperidine-2-carboxylic acid hcl

Description

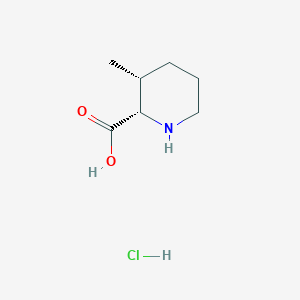

cis-3-Methylpiperidine-2-carboxylic acid HCl is a hydrochloride salt of a piperidine derivative featuring a methyl group at the 3-position and a carboxylic acid moiety at the 2-position of the six-membered nitrogen-containing heterocycle. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.65 g/mol. Piperidine derivatives are widely studied for their biological activity, including roles as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name |

(2S,3R)-3-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDPTHZAEZSISM-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN[C@@H]1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cis-3-Methylpiperidine-2-carboxylic acid hydrochloride (also known as cis-3-Methylpiperidine-2-carboxylic acid HCl) is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesizing findings from recent studies and reviews.

Chemical Structure and Properties

This compound is a derivative of piperidine, characterized by a methyl group at the 3-position and a carboxylic acid functional group at the 2-position. The hydrochloride form enhances its solubility in water, making it more amenable for biological assays.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of piperidine derivatives. For example, compounds structurally related to cis-3-methylpiperidine have shown cytotoxic effects against various cancer cell lines. One study demonstrated that certain piperidine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity . The mechanism involves the modulation of cellular pathways associated with cancer progression, including the inhibition of specific metalloenzymes like carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Neuroprotective Effects

Cis-3-Methylpiperidine derivatives have also been investigated for their neuroprotective properties. Research indicates that these compounds may interact with muscarinic acetylcholine receptors (mAChRs), particularly M3R, which is involved in cognitive functions and neuroprotection. Activation of these receptors has been linked to enhanced neuronal survival and reduced apoptosis in neurodegenerative models .

Anti-inflammatory Activity

The anti-inflammatory potential of cis-3-methylpiperidine derivatives has been explored, with findings suggesting that they can inhibit pro-inflammatory cytokine production. This property is crucial for developing therapies for chronic inflammatory diseases . The compound's ability to modulate inflammatory pathways positions it as a candidate for further investigation in therapeutic applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated enhanced cytotoxicity against FaDu cells compared to bleomycin. |

| Study B | Neuroprotection | Showed interaction with M3R leading to reduced apoptosis in neuronal cells. |

| Study C | Anti-inflammatory Effects | Inhibited production of pro-inflammatory cytokines in vitro. |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown promise in inhibiting carbonic anhydrases, which play a significant role in tumor growth.

- Receptor Modulation : Its interaction with mAChRs suggests potential applications in treating neurodegenerative diseases.

- Cytokine Regulation : The ability to modulate inflammatory responses highlights its therapeutic potential in inflammatory diseases.

Scientific Research Applications

Drug Development

Cis-3-Methylpiperidine-2-carboxylic acid hydrochloride has been investigated for its role in synthesizing novel drug candidates. The piperidine moiety is crucial in enhancing the pharmacological properties of various compounds.

- Anticancer Activity : Research indicates that derivatives of piperidine, including cis-3-methylpiperidine derivatives, exhibit anticancer properties. For instance, compounds synthesized from this acid have shown improved cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin .

- Alzheimer's Disease Therapy : The incorporation of cis-3-Methylpiperidine-2-carboxylic acid into drug formulations has been explored for its potential to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in Alzheimer's disease treatment. This compound's ability to enhance brain exposure of lead compounds has been noted as a significant advantage .

Synthesis of Pharmaceutical Intermediates

The compound serves as a versatile building block in the synthesis of various pharmaceutical intermediates. Its carboxylic acid functionality allows it to participate in diverse chemical reactions:

- Asymmetric Catalysis : Cis-3-Methylpiperidine-2-carboxylic acid hydrochloride can be utilized as a chiral building block in asymmetric synthesis, contributing to the formation of enantiomerically pure products .

- Piperidine Derivatives : The compound is frequently used to synthesize other piperidine derivatives that have applications ranging from analgesics to anti-inflammatory agents. Its derivatives have been shown to possess reduced side effects compared to traditional morphine analogs .

Case Study 1: Anticancer Compounds

A study published in MDPI highlighted the synthesis of a series of piperidine derivatives from cis-3-Methylpiperidine-2-carboxylic acid hydrochloride that exhibited significant anticancer activity. The research demonstrated that these compounds could induce apoptosis in cancer cells more effectively than existing therapies .

Case Study 2: Alzheimer’s Disease Inhibitors

Another investigation focused on the development of dual inhibitors for acetylcholinesterase and butyrylcholinesterase using cis-3-Methylpiperidine-2-carboxylic acid as a starting material. The resulting compounds showed enhanced efficacy and brain penetration capabilities, marking them as promising candidates for Alzheimer's treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with cis-3-Methylpiperidine-2-carboxylic acid HCl, differing in ring size, substituent positions, or functional groups:

Key Observations:

Ring Size and Nitrogen Position :

- The target compound and its piperidine analog () feature a six-membered ring, whereas the pyrrolidine derivative () has a five-membered ring, affecting conformational flexibility and steric interactions .

- Pyrimidine derivatives () are aromatic six-membered rings with two nitrogen atoms, offering distinct electronic properties compared to saturated piperidines .

Substituent Positions and Functional Groups: The cis-3-methyl and 2-carboxylic acid groups in the target compound contrast with the cis-2-methyl and 3-carboxylic acid methyl ester in , highlighting positional isomerism. The ester group in may enhance lipophilicity compared to the free carboxylic acid in the target compound .

Solubility and Stability:

- The HCl salt form of piperidine derivatives (e.g., and the target compound) generally improves water solubility compared to free bases, which is critical for pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cis-3-Methylpiperidine-2-carboxylic acid HCl, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, intermediates like Boc- or Cbz-protected derivatives (e.g., (2S,3S)-1-Cbz-2-methylpiperidine-3-carboxylic acid ) are used to preserve stereochemistry. Purification via recrystallization or chiral HPLC is critical to isolate the cis-isomer. Characterization by -NMR and polarimetry confirms enantiomeric excess.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : Analyze coupling constants in -NMR to confirm cis-configuration (e.g., axial-equatorial proton coupling patterns).

- HPLC : Use chiral columns (e.g., amylose-based) to separate enantiomers .

- Mass spectrometry : Confirm molecular weight (e.g., M.W. 243.30 for Boc-protected derivatives ).

- Elemental analysis : Validate purity by matching experimental and theoretical C/H/N ratios.

Q. What are the solubility and stability considerations for handling this compound in aqueous vs. organic solvents?

- Methodological Answer : The HCl salt form enhances water solubility but may hydrolyze under basic conditions. Stability tests (TGA/DSC) under varying pH and temperature are recommended. Store in anhydrous environments (e.g., desiccated at -20°C) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives for biological activity studies?

- Methodological Answer :

- DFT calculations : Predict conformational stability of the cis-isomer by comparing energy barriers for ring inversion .

- Molecular docking : Screen against target proteins (e.g., enzymes with piperidine-binding pockets) using software like AutoDock Vina. Validate with SAR studies on methyl or carboxylate modifications .

Q. How should researchers address discrepancies in reported values or spectroscopic data across studies?

- Methodological Answer :

- Data reconciliation : Compare solvent systems (e.g., DMSO vs. water) and calibration standards used.

- Reproducibility protocols : Replicate experiments under controlled conditions (e.g., inert atmosphere for hygroscopic samples) .

- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to evaluate inter-lab variability .

Q. What strategies optimize enantioselective synthesis to minimize racemization during scale-up?

- Methodological Answer :

- Catalyst selection : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (e.g., lipases) for asymmetric induction.

- Process monitoring : In-line FTIR or Raman spectroscopy detects racemization in real-time .

- Thermodynamic control : Lower reaction temperatures and avoid protic solvents to stabilize the cis-configuration .

Experimental Design & Data Analysis

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to frame hypotheses about this compound’s pharmacological potential?

- Methodological Answer :

- Novelty : Focus on understudied targets (e.g., neuropathic pain receptors where piperidines are active).

- Feasibility : Prioritize in vitro assays (e.g., enzyme inhibition) before in vivo studies.

- Ethical alignment : Use computational or cell-based models to reduce animal testing .

Q. What are best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.